1-Bromo-3,3-difluoro-2-methylbutane chemical properties
1-Bromo-3,3-difluoro-2-methylbutane chemical properties
An In-depth Technical Guide to 1-Bromo-3,3-difluoro-2-methylbutane: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-bromo-3,3-difluoro-2-methylbutane, a novel fluorinated alkyl halide with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data on this specific molecule is limited, this document synthesizes information from analogous compounds and established chemical principles to predict its properties, propose viable synthetic routes, and explore its likely applications. The strategic incorporation of a gem-difluoro group vicinal to a chiral center and a reactive bromine atom makes this compound a highly attractive scaffold for introducing complex fluorinated motifs in drug discovery programs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated building blocks.
Introduction: The Rising Prominence of Fluorinated Building Blocks
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This is not a fleeting trend but a reflection of fluorine's unique ability to modulate key physicochemical and pharmacological properties.[1][2] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can be leveraged to:
-
Enhance Metabolic Stability: By blocking sites of enzymatic oxidation.[1][2]
-
Increase Binding Affinity: Through favorable electronic interactions with target proteins.[1][2]
-
Tune Lipophilicity and Solubility: Improving absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
-
Modulate pKa: Altering the acidity or basicity of nearby functional groups.
Fluorinated building blocks are molecular scaffolds that allow for the precise and strategic introduction of fluorine, enabling chemists to rapidly explore structure-activity relationships (SAR).[1][3] Compounds like 1-bromo-3,3-difluoro-2-methylbutane, which combine a reactive handle (the bromide) with a metabolically stable and lipophilic gem-difluoro group, are of particular interest.[4] The presence of a methyl group on the carbon adjacent to the bromide also introduces a chiral center, offering possibilities for stereocontrolled synthesis and interactions with chiral biological targets.
Predicted Physicochemical and Spectroscopic Properties
Direct experimental data for 1-bromo-3,3-difluoro-2-methylbutane is not extensively available in the public domain.[5] However, by analyzing its structure and data from analogous compounds such as 1-bromo-3-methylbutane and other fluorinated alkanes, we can predict its core properties with a reasonable degree of confidence.
Structural and Physical Properties
The structure of 1-bromo-3,3-difluoro-2-methylbutane is characterized by a five-carbon backbone with a bromine atom at the 1-position, two fluorine atoms at the 3-position, and a methyl group at the 2-position.
Figure 1: Structure of 1-Bromo-3,3-difluoro-2-methylbutane
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale and Comparative Data |
| Molecular Formula | C₅H₉BrF₂ | Based on chemical structure.[5] |
| Molecular Weight | 187.03 g/mol | Calculated from atomic weights. |
| Monoisotopic Mass | 185.98557 Da | Predicted value.[5] |
| Boiling Point | 130 - 150 °C | Higher than 1-bromo-3-methylbutane (120-121 °C) due to increased molecular weight and polarity from the C-F bonds. |
| Density | ~1.4 - 1.5 g/cm³ | Significantly denser than water and its non-fluorinated analog (1.261 g/cm³ for 1-bromo-3-methylbutane) due to the presence of heavy atoms (Br, F).[6] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, chloroform, acetone). | Typical for halogenated alkanes. The polar C-F and C-Br bonds are shielded by the alkyl frame, leading to overall low water solubility.[6] |
| XlogP (Predicted) | 2.8 | Indicates significant lipophilicity.[5] |
Predicted Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of the target compound. The following are predicted key features for ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of a chiral center, which can render diastereotopic protons non-equivalent, and due to proton-fluorine coupling.
-
-CH₂Br Protons (C1): These two protons are diastereotopic and will likely appear as two separate multiplets (or a complex multiplet) in the range of 3.4-3.8 ppm. They will show geminal coupling to each other, vicinal coupling to the C2 proton, and potentially long-range coupling to the C3 fluorine atoms.
-
-CH(CH₃)- Proton (C2): This single proton will be a complex multiplet around 2.0-2.5 ppm, coupled to the C1 protons, the C2-methyl protons, and the C3 fluorine atoms.
-
-C(F₂)CH₃ Protons (C4): This methyl group will appear as a triplet around 1.2-1.5 ppm due to vicinal coupling with the two fluorine atoms on C3.
-
-CH(CH₃)- Protons (C2-methyl): This methyl group will appear as a doublet around 1.0-1.2 ppm due to vicinal coupling with the C2 proton.
¹⁹F NMR Spectroscopy: The two fluorine atoms are chemically equivalent and are expected to produce a single signal. This signal will be split into a doublet by the vicinal proton at C2. Further splitting by the C4 methyl protons would result in a complex multiplet (a doublet of quartets).
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragmentation patterns would likely involve the loss of Br•, HF, and cleavage of the C-C bonds. Predicted collision cross-section data for various adducts are available.[5]
Proposed Synthesis Protocol
A robust and scalable synthesis is paramount for the utility of any building block. A logical synthetic approach to 1-bromo-3,3-difluoro-2-methylbutane would start from a readily available precursor, 3,3-difluoro-2-methylbutan-1-ol.
Figure 2: Proposed Synthetic Workflow
Synthesis of Precursor: 3,3-Difluoro-2-methylbutan-1-ol
The key intermediate, 3,3-difluoro-2-methylbutan-1-ol (CAS 1866960-03-3), is commercially available from specialized suppliers.[7] For researchers wishing to synthesize it, a plausible route involves the desulfurizing difluorination of a suitable benzyl sulfide derivative followed by reduction.[8]
Step-by-Step Protocol: Bromination of 3,3-Difluoro-2-methylbutan-1-ol
This protocol is based on standard alcohol-to-bromide conversions, adapted for the specific substrate. The use of phosphorus tribromide (PBr₃) is a classic and effective method.
Materials:
-
3,3-Difluoro-2-methylbutan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,3-difluoro-2-methylbutan-1-ol (1.0 eq) in anhydrous diethyl ether (or DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully and slowly pour the mixture over crushed ice to quench the excess PBr₃. Self-Validation: The quenching step hydrolyzes reactive phosphorus species, ensuring safe handling during workup.
-
Workup: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize acidic byproducts), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-bromo-3,3-difluoro-2-methylbutane.
Reactivity and Synthetic Applications
The synthetic utility of 1-bromo-3,3-difluoro-2-methylbutane stems from the reactivity of the primary bromide, which can participate in a wide range of nucleophilic substitution (Sₙ2) and organometallic reactions.
-
Nucleophilic Substitution: The C-Br bond is a good leaving group, allowing for displacement by a variety of nucleophiles (e.g., azides, cyanides, alkoxides, thiolates, and carbanions) to introduce diverse functional groups.
-
Grignard and Organolithium Formation: The bromide can be converted into the corresponding Grignard reagent (R-MgBr) or organolithium species (R-Li) by reaction with magnesium or lithium metal, respectively. These organometallic reagents are powerful carbon nucleophiles for forming new C-C bonds.
-
Palladium-Catalyzed Cross-Coupling: As an alkyl halide, it can serve as a coupling partner in reactions like Suzuki, Stille, and Sonogashira couplings, enabling the formation of C(sp³)-C(sp²), C(sp³)-C(sp³), and C(sp³)-C(sp) bonds.
The gem-difluoro group is chemically robust and is expected to be stable under most of these reaction conditions. Its strong electron-withdrawing nature may slightly deactivate the C-Br bond towards Sₙ2 reactions compared to its non-fluorinated analog, but the primary nature of the halide ensures reactivity remains high.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-bromo-3,3-difluoro-2-methylbutane is not available, the safety profile can be inferred from its structural analog, 1-bromo-3-methylbutane.[6][9][10][11][12][13]
Table 2: Hazard Assessment and Handling Recommendations
| Hazard Category | Expected Hazard and Rationale | Recommended Precautions |
| Flammability | Flammable Liquid and Vapor. [9][10][12][13] The non-fluorinated analog has a flash point of 32 °C. The presence of fluorine may slightly reduce flammability, but it should be treated as a fire hazard. | Keep away from heat, sparks, open flames, and other ignition sources.[10][11] Use spark-proof tools and explosion-proof equipment.[9][10] Store in a well-ventilated, cool place.[10][11] |
| Health Hazards | Causes skin and eye irritation. [9][10] May cause respiratory tract irritation. [9][10] Halogenated hydrocarbons can be harmful if inhaled or absorbed through the skin.[6][14] | Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11] Avoid breathing vapors.[10][11] |
| Reactivity | Moderately reactive. Incompatible with strong oxidizing agents, strong reducing agents, and alkali metals.[6] Vapors may form explosive mixtures with air.[6] | Store away from incompatible materials. Ensure containers are tightly closed.[10][11] |
| Environmental | Potentially toxic to aquatic life with long-lasting effects. [10] | Avoid release to the environment.[10][11] Dispose of waste in accordance with local, state, and federal regulations.[10] |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration.[12]
-
Spills: Absorb spill with inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for disposal.[6][12]
Conclusion
1-Bromo-3,3-difluoro-2-methylbutane represents a valuable, albeit currently under-characterized, building block for chemical synthesis. Its unique combination of a reactive primary bromide, a stable gem-difluoro moiety, and a chiral center provides a powerful tool for medicinal chemists aiming to enhance the properties of drug candidates. The predicted physicochemical properties and proposed synthetic route outlined in this guide offer a solid foundation for researchers to begin exploring the potential of this promising compound. As the demand for novel fluorinated structures continues to grow, molecules like 1-bromo-3,3-difluoro-2-methylbutane will undoubtedly play a crucial role in the development of next-generation pharmaceuticals and advanced materials.
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